molecular formula C16H20N2O B602276 Desmethyl Doxylamine CAS No. 1221-70-1

Desmethyl Doxylamine

Cat. No.: B602276
CAS No.: 1221-70-1
M. Wt: 256.34
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Description

Mechanism of Action

Target of Action

Desmethyl Doxylamine primarily targets the histamine H1 receptors . These receptors play a crucial role in allergic reactions and are responsible for the contraction of smooth muscles, dilation of capillaries, and stimulation of sensory nerve endings, among other functions .

Mode of Action

This compound acts as an antagonist at the histamine H1 receptors . It competes with histamine for H1-receptor sites on effector cells, blocking the action of histamine and thereby reducing the symptoms of allergies . It also has central anticholinergic activity, which can lead to sedative properties .

Biochemical Pathways

It is known that the compound’s antagonistic action on histamine h1 receptors can affect various physiological processes, including immune response, smooth muscle contraction, and neurotransmission .

Pharmacokinetics

The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The compound is orally bioavailable, with peak plasma concentrations occurring within 7.5 hours . It is metabolized in the liver, primarily by enzymes such as CYP2D6, CYP1A2, and CYP2C9 . The half-life of this compound is approximately 10-12 hours , and it is excreted in urine and feces .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of allergic symptoms due to its antagonistic action on histamine H1 receptors . Its sedative effects, resulting from its central anticholinergic activity, can also be beneficial in the treatment of insomnia .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as diet, lifestyle, and exposure to other drugs or environmental pollutants can affect the compound’s metabolism and hence its pharmacokinetics . .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desmethyl Doxylamine typically involves the reaction of 2-bromopyridine with phenylmagnesium bromide to form 2-phenylpyridine. This intermediate is then reacted with N,N-dimethylethanolamine in the presence of a base such as sodium hydride to yield the desired compound. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Desmethyl Doxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanamine moiety can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

Desmethyl Doxylamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential use as an antihistamine or anticholinergic agent.

    Industry: Utilized in the development of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    Carbinoxamine: An antihistamine with a similar structure but different functional groups.

    Doxylamine: Another antihistamine with a related chemical structure.

    Pyrilamine: A compound with a pyridine ring and similar pharmacological properties.

Uniqueness

Desmethyl Doxylamine is unique due to its specific substitution pattern and the presence of both phenyl and pyridine rings. This structural arrangement imparts distinct chemical and pharmacological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-18(2)12-13-19-16(14-8-4-3-5-9-14)15-10-6-7-11-17-15/h3-11,16H,12-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKTWMJPOLLMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221-70-1
Record name Deschloro carbinoxamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001221701
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESCHLORO CARBINOXAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O977IVG217
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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